molecular formula C21H19ClN4O2S B2354858 7-(2-CHLOROBENZYL)-3-ME-8-((3-METHYLBENZYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 442864-91-7

7-(2-CHLOROBENZYL)-3-ME-8-((3-METHYLBENZYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2354858
CAS No.: 442864-91-7
M. Wt: 426.92
InChI Key: LCUVSTFIRXFLIX-UHFFFAOYSA-N
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Description

7-(2-CHLOROBENZYL)-3-ME-8-((3-METHYLBENZYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: is a complex organic compound with a purine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-CHLOROBENZYL)-3-ME-8-((3-METHYLBENZYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the introduction of chlorobenzyl and methylbenzylthio groups onto the purine scaffold. Common synthetic routes may include:

    Nucleophilic Substitution Reactions:

    Thioether Formation: This step involves the reaction of a thiol with an alkyl halide to form the methylbenzylthio group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chlorobenzyl group, converting it to a benzyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as thiols or amines for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Benzyl Derivatives: From reduction reactions.

    Substituted Purines: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antitumor activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(2-CHLOROBENZYL)-3-ME-8-((3-METHYLBENZYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds with a similar heterocyclic structure.

    Purine Derivatives: Other compounds with modifications on the purine scaffold.

Uniqueness

The presence of both chlorobenzyl and methylbenzylthio groups distinguishes 7-(2-CHLOROBENZYL)-3-ME-8-((3-METHYLBENZYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE from other similar compounds, potentially leading to unique chemical and biological properties .

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-13-6-5-7-14(10-13)12-29-21-23-18-17(19(27)24-20(28)25(18)2)26(21)11-15-8-3-4-9-16(15)22/h3-10H,11-12H2,1-2H3,(H,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUVSTFIRXFLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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